molecular formula C16H14O4 B1597691 Ethyl 4-phenoxybenzoylformate CAS No. 62936-33-8

Ethyl 4-phenoxybenzoylformate

Cat. No. B1597691
CAS RN: 62936-33-8
M. Wt: 270.28 g/mol
InChI Key: CAQQVRYFFIRVIX-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxybenzoylformate, also known as EPBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoylformic acid and has a molecular formula of C17H15O4.

Scientific Research Applications

Environmental Fate and Behavior

Parabens, including compounds structurally related to Ethyl 4-phenoxybenzoylformate, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, due to their extensive use in consumer products, have been identified as emerging contaminants. Research indicates that despite wastewater treatments effectively reducing their concentrations, parabens persist in effluents and are ubiquitous in surface waters and sediments. This persistence is attributed to continuous environmental introduction through consumer product usage. The biodegradability of parabens varies, and their transformation in the environment, including reactions with chlorine to form halogenated by-products, has been a subject of study due to potential health and environmental implications (Haman, Dauchy, Rosin, & Munoz, 2015).

Photocatalytic Degradation

The environmental behavior of Ethyl 4-phenoxybenzoylformate and related paraben compounds, particularly their degradation under solar radiation, has been investigated. Studies utilizing photocatalysts like silver orthophosphate have demonstrated the potential for effective degradation of these compounds, with the identification of various transformation products. Such research highlights the possibility of mitigating the environmental impact of parabens through photocatalytic methods, suggesting a pathway for their removal from water sources and reducing their ecological footprint (Frontistis, Antonopoulou, Petala, Venieri, Konstantinou, Kondarides, & Mantzavinos, 2017).

Metabolism and Toxicity

The metabolism of parabens, which are chemically related to Ethyl 4-phenoxybenzoylformate, in human and animal models has been a key area of research due to concerns about their potential health impacts. Studies have shown that parabens undergo esterase-catalyzed hydrolysis and glucuronidation in the liver, indicating that they do not accumulate significantly in human tissues. This metabolic pathway suggests that while exposure to parabens is common due to their widespread use, their rapid metabolism and excretion may mitigate potential adverse effects (Abbas, Greige‐Gerges, Karam, Piet, Netter, & Magdalou, 2010).

properties

IUPAC Name

ethyl 2-oxo-2-(4-phenoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-19-16(18)15(17)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQQVRYFFIRVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374541
Record name Ethyl 4-phenoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-phenoxybenzoylformate

CAS RN

62936-33-8
Record name Ethyl 4-phenoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of aluminum chloride (29.3 g) and dichloromethane (250 ml), ethyl chloroglyoxylate (22.3 ml) was added dropwise at 0° C. After stirring for 30 minutes, diphenyl ether (63.5 ml) was added dropwise over 30 minutes at 0° C. followed by stirring for 2 hours, the reaction mixture was poured onto ice (250 g) and stirred for 1 hour at room temperature. The dichloromethane layer was separated, washed with saturated aqueous sodium chloride, dried (MgSO4), and then concentrated. The residue was subjected to column chromatography on silica gel, and ethyl 4-phenoxyphenylglyoxylate (38.0 g, yield 70%) was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:10, v/v).
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 301 g (2.26 mol) of AlCl3 in CH2Cl2 (750 ml) a mixture of 383 g (2.25 mol) of 4-phenoxybenzene and 205 g (1.50 mol) of ethyl chloroglyoxylate in CH2Cl2 (750 ml) is added dropwise at ice-bath temperature during one hour. Thereafter, the mixture is gradually warmed up to room temperature and stirred overnight. Then, the reaction mixture is poured onto ice. The aq. solution is acidified to pH 3 with aqueous HCl solution, followed by an extraction with CH2Cl2. The extract is dried over anhydrous MgSO4. The desired product is purified by silica gel column chromatography using CH2Cl2-hexane mixture as eluent. 338 g of colorless oily 4-phenoxyphenyl glyoxylic acid ethyl ester is obtained (83%).
Name
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
383 g
Type
reactant
Reaction Step One
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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